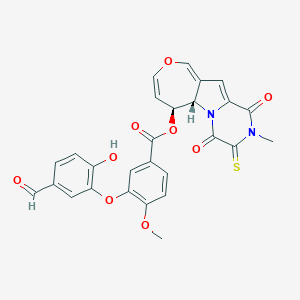
Aurantioemestrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aurantioemestrin is a natural product found in Aspergillus striatus and Aspergillus foveolatus with data available.
Aplicaciones Científicas De Investigación
Biological Activities
-
Antifungal and Antibacterial Properties
- Aurantioemestrin exhibits potent antifungal activity against various pathogenic fungi. For instance, it has shown effectiveness against Trichophyton and Microsporum species, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .
- The compound also demonstrates antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, indicating its potential as a natural antimicrobial agent .
-
Anticancer Activity
- Recent studies have indicated that this compound can induce apoptosis in cancer cells. Specifically, it has been shown to inhibit cell proliferation in hepatocellular carcinoma (HCC) cell lines by activating mitochondrial pathways leading to programmed cell death .
- The compound's mechanism involves the generation of reactive oxygen species (ROS), which contribute to oxidative stress and subsequent apoptosis in cancer cells .
- Immunomodulatory Effects
Case Study 1: Antifungal Efficacy
In a study examining the antifungal properties of this compound, researchers found that it effectively inhibited the growth of Candida albicans at concentrations as low as 1 µg/mL. This finding supports its potential use in treating fungal infections resistant to conventional antifungals.
Case Study 2: Anticancer Research
A recent investigation into the effects of this compound on HCC revealed that treatment led to a significant reduction in cell viability (up to 70% at higher concentrations). The study utilized flow cytometry to analyze apoptosis markers, confirming that this compound activates apoptotic pathways via ROS generation .
Comparative Analysis of Biological Activities
| Activity Type | MIC (µg/mL) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Antifungal | 1-10 | Candida albicans | Inhibition of cell wall synthesis |
| Antibacterial | 0.78-25 | Staphylococcus aureus | Disruption of bacterial membrane |
| Anticancer | N/A | Huh-7 (HCC) | Induction of apoptosis via ROS |
Propiedades
Número CAS |
105637-72-7 |
|---|---|
Fórmula molecular |
C27H20N2O9S |
Peso molecular |
548.5 g/mol |
Nombre IUPAC |
[(1S,14S)-5-methyl-3,6-dioxo-4-sulfanylidene-11-oxa-2,5-diazatricyclo[7.5.0.02,7]tetradeca-7,9,12-trien-14-yl] 3-(5-formyl-2-hydroxyphenoxy)-4-methoxybenzoate |
InChI |
InChI=1S/C27H20N2O9S/c1-28-24(32)17-10-16-13-36-8-7-20(23(16)29(17)25(33)26(28)39)38-27(34)15-4-6-19(35-2)22(11-15)37-21-9-14(12-30)3-5-18(21)31/h3-13,20,23,31H,1-2H3/t20-,23-/m0/s1 |
Clave InChI |
WRIFWCQWEAILFB-REWPJTCUSA-N |
SMILES |
CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=S)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
SMILES isomérico |
CN1C(=O)C2=CC3=COC=C[C@@H]([C@H]3N2C(=O)C1=S)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
SMILES canónico |
CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=S)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















